molecular formula C11H21NO2 B14410929 2H-Pyran-4-ol, tetrahydro-4-methyl-3-(1-piperidinyl)- CAS No. 84186-06-1

2H-Pyran-4-ol, tetrahydro-4-methyl-3-(1-piperidinyl)-

Cat. No.: B14410929
CAS No.: 84186-06-1
M. Wt: 199.29 g/mol
InChI Key: FQMGGPWWQDTNAA-UHFFFAOYSA-N
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Description

2H-Pyran-4-ol, tetrahydro-4-methyl-3-(1-piperidinyl)- is a complex organic compound that belongs to the class of pyrans Pyrans are heterocyclic compounds containing an oxygen atom in a six-membered ring This particular compound is characterized by the presence of a piperidinyl group, which is a six-membered ring containing nitrogen, attached to the pyran ring

Preparation Methods

The synthesis of 2H-Pyran-4-ol, tetrahydro-4-methyl-3-(1-piperidinyl)- involves several steps. One common method is the hydrogenation of dihydropyran derivatives using catalysts such as Raney nickel . The reaction conditions typically involve high pressure and temperature to facilitate the hydrogenation process. Industrial production methods may involve large-scale reactors and continuous flow systems to ensure efficient and consistent production of the compound.

Chemical Reactions Analysis

2H-Pyran-4-ol, tetrahydro-4-methyl-3-(1-piperidinyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst, converting the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidinyl group can be replaced by other nucleophiles under appropriate conditions.

Common reagents used in these reactions include hydrogen gas, potassium permanganate, and various acids and bases. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2H-Pyran-4-ol, tetrahydro-4-methyl-3-(1-piperidinyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 2H-Pyran-4-ol, tetrahydro-4-methyl-3-(1-piperidinyl)- involves its interaction with various molecular targets. The piperidinyl group can interact with enzymes and receptors in biological systems, modulating their activity. The compound may also participate in redox reactions, influencing cellular oxidative stress pathways. Detailed studies are required to fully elucidate the specific molecular targets and pathways involved.

Comparison with Similar Compounds

2H-Pyran-4-ol, tetrahydro-4-methyl-3-(1-piperidinyl)- can be compared with other similar compounds such as:

The uniqueness of 2H-Pyran-4-ol, tetrahydro-4-methyl-3-(1-piperidinyl)- lies in its specific substituents, which confer unique chemical and biological properties.

Properties

CAS No.

84186-06-1

Molecular Formula

C11H21NO2

Molecular Weight

199.29 g/mol

IUPAC Name

4-methyl-3-piperidin-1-yloxan-4-ol

InChI

InChI=1S/C11H21NO2/c1-11(13)5-8-14-9-10(11)12-6-3-2-4-7-12/h10,13H,2-9H2,1H3

InChI Key

FQMGGPWWQDTNAA-UHFFFAOYSA-N

Canonical SMILES

CC1(CCOCC1N2CCCCC2)O

Origin of Product

United States

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